molecular formula C7H14N4O B2932642 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol CAS No. 1955541-16-8

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

Cat. No.: B2932642
CAS No.: 1955541-16-8
M. Wt: 170.216
InChI Key: GFGCZJUFPQUVRV-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H14N4O It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a tert-butyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol typically involves the reaction of tert-butyl azide with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The tetrazole ring can be reduced under specific conditions to form a corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

    2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ester: Similar structure but with an ester group instead of a hydroxyl group.

Uniqueness

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is unique due to the presence of both a tetrazole ring and a hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-tert-butyltetrazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c1-7(2,3)11-9-6(4-5-12)8-10-11/h12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGCZJUFPQUVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-16-8
Record name 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
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